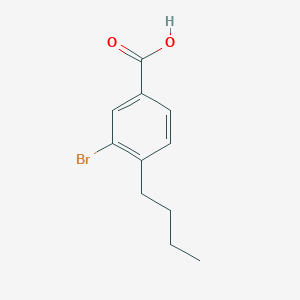

3-Bromo-4-butylbenzoic acid

Description

The Context of Halogenated Benzoic Acids in Organic Synthesis

Halogenated benzoic acids are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. The introduction of a halogen atom, such as bromine, onto the benzoic acid scaffold significantly influences the molecule's reactivity and properties. The bromine atom is an electron-withdrawing group, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. guidechem.com Furthermore, the carbon-bromine bond provides a reactive handle for various cross-coupling reactions, most notably the Suzuki and Sonogashira reactions, which are pivotal for the formation of carbon-carbon bonds. guidechem.com This reactivity allows for the elaboration of the aromatic ring, enabling the construction of intricate molecular frameworks found in pharmaceuticals, agrochemicals, and materials science.

The position of the halogen and other substituents on the benzene (B151609) ring dictates the regioselectivity of subsequent reactions, making substituted halogenated benzoic acids like 3-bromo-4-butylbenzoic acid valuable intermediates. quora.com They are often employed in the synthesis of bi-aryl compounds, which are prevalent in many biologically active molecules.

Structural Features and Unique Substitution Pattern of this compound

The steric bulk of the butyl group and the bromine atom can also play a role in directing the approach of reagents in chemical reactions, potentially leading to high regioselectivity. The presence of the carboxylic acid functional group allows for a range of classical transformations, including esterification, amidation, and reduction to the corresponding alcohol.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H13BrO2 | sinfoochem.com |

| Molecular Weight | 257.12 g/mol | sinfoochem.com |

| CAS Number | 1131615-06-9 | sinfoochem.com |

Overview of Academic Research Trends Pertaining to Substituted Benzoic Acids

Research involving substituted benzoic acids is a vibrant and ever-evolving field. A significant area of focus is their application as precursors in the synthesis of novel pharmaceutical compounds. For instance, derivatives of halogenated benzoic acids have been investigated for their potential as antibacterial agents and for the treatment of diabetes. nist.gov

Another prominent research trend is the use of substituted benzoic acids in crystal engineering and materials science. The ability of the carboxylic acid group to form robust hydrogen-bonded dimers and other supramolecular assemblies is exploited to design and construct metal-organic frameworks (MOFs) and other crystalline materials with specific topologies and functions. The nature and position of the substituents on the benzoic acid ring are crucial in controlling the final architecture and properties of these materials.

Furthermore, there is ongoing research into developing more efficient and environmentally benign methods for the synthesis of substituted benzoic acids. This includes the exploration of greener solvents, catalyst-free reactions, and the use of novel synthetic methodologies to access these valuable compounds. ijisrt.com The study of substituent effects on the acidity and reactivity of benzoic acids also continues to be an area of fundamental academic interest, with computational studies often complementing experimental work to provide a deeper understanding of their chemical behavior.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-butylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12/h5-7H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMIAEMRHOLOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660919 | |

| Record name | 3-Bromo-4-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131615-06-9 | |

| Record name | 3-Bromo-4-butylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131615-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Butylbenzoic Acid

Strategies for Introducing the Bromine Moiety

The placement of a bromine atom at position 3 of 4-butylbenzoic acid is a critical step, governed by the directing effects of the existing substituents.

The most straightforward method for introducing the bromine atom is through the direct electrophilic aromatic substitution of a 4-butylbenzoic acid precursor. In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species. A common approach involves reacting the substrate with molecular bromine (Br₂) in the presence of a suitable solvent, often with a catalyst.

For instance, a procedure analogous to the bromination of other p-substituted benzoic acids can be employed. The reaction of 4-tert-butylbenzoic acid with bromine, nitric acid, and silver nitrate (B79036) in acetic acid has been shown to yield the 3-bromo derivative. Similarly, the bromination of p-hydroxybenzoic acid in boiling glacial acetic acid provides the corresponding 3-bromo-4-hydroxybenzoic acid in good yield. prepchem.com These examples suggest that direct bromination of 4-butylbenzoic acid is a viable synthetic route. The reaction typically proceeds by dissolving 4-butylbenzoic acid in a solvent like glacial acetic acid, followed by the addition of bromine. prepchem.com

Table 1: Conditions for Direct Bromination of Benzoic Acid Analogs

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-tert-butylbenzoic acid | Br₂, Nitric Acid, Silver Nitrate | Acetic Acid | 36% | |

| p-Hydroxybenzoic acid | Br₂ | Glacial Acetic Acid | 70.3% | prepchem.com |

The regiochemical outcome of the bromination reaction is controlled by the electronic properties of the substituents already present on the benzene (B151609) ring. In the case of 4-butylbenzoic acid, there are two directing groups:

The Butyl Group (-C₄H₉): An alkyl group, which is an activating, ortho-, para- director.

The Carboxylic Acid Group (-COOH): A deactivating, meta- director.

The butyl group activates the positions ortho to it (positions 3 and 5) and para to it (position 1, which is already occupied). The carboxylic acid group deactivates the ring but directs incoming electrophiles to the positions meta to it (positions 3 and 5). Both groups, therefore, direct the incoming bromine electrophile to the same positions (3 and 5). Since positions 3 and 5 are equivalent, bromination occurs regioselectively to yield 3-bromo-4-butylbenzoic acid. Studies on the bromination of similar compounds, such as p-t-butyltoluene, confirm that substitution occurs predominantly at the positions ortho to the activating alkyl group. researchgate.net

Approaches to Incorporating the Carboxylic Acid Functionality

The carboxylic acid group can be introduced either by building it upon a pre-existing brominated butylbenzene (B1677000) core or by modifying an alkyl group already in place.

This powerful carbon-carbon bond-forming strategy involves the conversion of a brominated butylbenzene into an organometallic reagent, which is then quenched with carbon dioxide to form the carboxylate salt, followed by acidic workup.

The synthesis would begin with a suitable starting material, such as 1-bromo-2-butylbenzene (B13090996). This aryl halide is reacted with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 2-butylphenylmagnesium bromide. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas. google.com The Grignard reagent attacks the electrophilic carbon of the CO₂, forming a magnesium carboxylate salt. Subsequent hydrolysis with a dilute acid (e.g., HCl) protonates the salt to yield the final carboxylic acid. google.com

A similar strategy can be employed using an organolithium intermediate, typically formed by reacting the aryl halide with an alkyllithium reagent like n-butyllithium.

Table 2: General Scheme for Carboxylation via Grignard Reagent

| Step | Reactants | Product | General Conditions | Reference |

|---|---|---|---|---|

| 1 | 1-Bromo-2-butylbenzene, Mg | 2-Butylphenylmagnesium bromide | Anhydrous ether solvent | google.com |

| 2 | 2-Butylphenylmagnesium bromide, CO₂ | Magnesium 2-butylbenzoate | Low temperature | google.com |

| 3 | Magnesium 2-butylbenzoate, H₃O⁺ | 2-Butylbenzoic Acid | Aqueous acid workup | google.com |

Note: This table outlines the synthesis of an isomer. To obtain the target molecule, the starting material would need to be 2-bromo-5-butylbromobenzene, followed by selective Grignard formation and carboxylation, or a more complex multi-step synthesis.

An alternative route to the carboxylic acid involves the oxidation of a benzylic alkyl group, such as a methyl group. This method would start with 3-bromo-4-butyltoluene. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

More modern and selective methods involve catalytic oxidation. For example, the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid has been achieved with high yield using air as the oxidant in the presence of a cobalt acetylacetonate (B107027) catalyst. researchgate.net Such catalytic systems offer milder reaction conditions and are often preferred in industrial settings. Research has also explored electrochemical oxidation methods for converting alkylbenzenes into their corresponding aldehydes or acids. researchgate.netvapourtec.com

Synthesis of the Butyl Side Chain

Introducing the n-butyl group without rearrangement is a key challenge. Friedel-Crafts alkylation with butyl halides is often problematic due to carbocation rearrangements leading to sec-butylated products. A more reliable method is the Friedel-Crafts acylation followed by reduction.

This two-step process begins with the Friedel-Crafts acylation of a suitable substrate, such as bromobenzene. The aromatic ring is reacted with butanoyl chloride (or butyric anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.com This reaction forms an acylium ion, which is not prone to rearrangement and adds to the ring to produce 4-bromo-1-butyrophenone. sigmaaldrich.comnih.gov

In the second step, the ketone is reduced to the desired alkyl chain. Common methods for this transformation include the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com This acylation-reduction sequence reliably produces the n-butyl side chain. youtube.com

Table 3: Friedel-Crafts Acylation-Reduction Sequence

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Bromobenzene, Butanoyl Chloride, AlCl₃ | 4-Bromobutyrophenone | sigmaaldrich.com |

| 2 | Clemmensen Reduction | 4-Bromobutyrophenone, Zn(Hg), HCl | 1-Bromo-4-butylbenzene | youtube.com |

From 1-Bromo-4-butylbenzene, subsequent steps (e.g., another bromination followed by carboxylation) would be required to complete the synthesis of the target molecule.

Friedel-Crafts Alkylation and Acylation Followed by Reduction

A classic and versatile approach to substituted benzoic acids involves the Friedel-Crafts reaction. libretexts.orgmasterorganicchemistry.com This methodology can be adapted to synthesize this compound, typically in a two-step sequence involving acylation followed by reduction. wikipedia.orgyoutube.com

The initial step is the Friedel-Crafts acylation of a suitable brominated aromatic compound. tcd.iebeilstein-journals.org For instance, reacting 1-bromo-2-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce an acetyl group onto the benzene ring. The directing effects of the bromo and butyl groups would favor the formation of the desired regioisomer.

Following the acylation, the resulting ketone is reduced to an alkyl group. The Clemmensen reduction, which employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl), is a common method for this transformation. wikipedia.orgslideshare.netlibretexts.org Alternatively, the Wolff-Kishner reduction, using hydrazine (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) under high temperatures, can also be employed, particularly for substrates sensitive to acidic conditions. youtube.com This reduction converts the acyl group to the corresponding ethyl group, which would then need to be further elaborated to the final benzoic acid.

A more direct acylation approach would involve using butyryl chloride instead of acetyl chloride. This would directly install the four-carbon acyl chain, which upon reduction, would yield the butyl group. The subsequent step would then be the oxidation of a suitable precursor group to the carboxylic acid.

It is important to note that Friedel-Crafts alkylations can be prone to issues such as polyalkylation and carbocation rearrangements, which can reduce the yield of the desired product. libretexts.org Acylation, however, is generally more controllable as the deactivating effect of the introduced acyl group prevents further reactions on the same ring.

A plausible synthetic sequence is outlined below:

| Step | Reaction | Reactants | Catalyst/Reagents | Product |

| 1 | Friedel-Crafts Acylation | 1-Bromo-4-butylbenzene, Butyryl chloride | AlCl₃ | 1-(2-Bromo-5-butylphenyl)butan-1-one |

| 2 | Oxidation | 1-(2-Bromo-5-butylphenyl)butan-1-one | e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄ | This compound |

Coupling Reactions for Alkyl Chain Elongation

Cross-coupling reactions offer a powerful and highly selective alternative for constructing the C-C bond between the aromatic ring and the butyl group. wikipedia.orgassignmentpoint.com These methods typically start with a pre-functionalized bromo-benzoic acid derivative and introduce the alkyl chain in a single, catalyzed step.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgassignmentpoint.comorganic-chemistry.org To synthesize this compound, one could envision coupling a butyl Grignard reagent (e.g., butylmagnesium bromide) with a di-bromo benzoic acid derivative, where one bromine atom is selectively replaced. The choice of catalyst and reaction conditions is crucial to control the regioselectivity and avoid unwanted side reactions.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in place of a Grignard reagent, offering greater functional group tolerance and often milder reaction conditions. wikipedia.orgnumberanalytics.com The synthesis could proceed by reacting an organozinc compound, such as butylzinc chloride, with a suitable di-halo benzoic acid precursor in the presence of a palladium or nickel catalyst. wikipedia.orgnih.gov This method is particularly advantageous when dealing with complex molecules containing sensitive functional groups. acs.orgnih.gov

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is another widely used method. wikipedia.orgorganic-chemistry.orglibretexts.org A potential route would involve the reaction of butylboronic acid with a di-bromo benzoic acid ester, followed by hydrolysis of the ester to the carboxylic acid. The Suzuki coupling is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. wikipedia.orgnih.gov

A representative Suzuki coupling approach is summarized in the following table:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Methyl 3,4-dibromobenzoate | Butylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 3-bromo-4-butylbenzoate |

This would be followed by hydrolysis of the methyl ester to afford the final product, this compound.

Multi-Component and Convergent Synthetic Pathways to this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgresearchgate.netrsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of convergent synthesis can be applied to streamline its production.

A convergent approach would involve the synthesis of key fragments of the molecule separately, which are then combined in the final steps. For example, a brominated aromatic piece could be synthesized with a functional group amenable to coupling, and the butylbenzoic acid moiety could be prepared as a separate fragment.

While true one-pot, multi-component syntheses for this specific molecule are still an area for research, the development of novel catalytic systems continues to expand the possibilities for such convergent and atom-economical routes. beilstein-journals.orgcaltech.edu

Optimization of Reaction Conditions and Yields in Laboratory Scale Synthesis

The successful laboratory-scale synthesis of this compound hinges on the careful optimization of several reaction parameters to maximize yield and purity while minimizing side products and reaction time.

Catalyst Selection and Loading: In cross-coupling reactions, the choice of both the metal (palladium or nickel) and the ligand is critical. acs.orgnih.gov For instance, in Suzuki couplings, phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands can significantly influence the reaction's efficiency. nih.gov The catalyst loading is also a key variable; while higher loadings can increase the reaction rate, they also add to the cost and can complicate purification. Finding the optimal balance is essential.

Solvent and Temperature: The choice of solvent can dramatically affect the solubility of reactants and the stability of intermediates. For Friedel-Crafts reactions, non-polar solvents like dichloromethane (B109758) or carbon disulfide are common. Cross-coupling reactions often employ ethers like THF or aromatic solvents like toluene, sometimes in biphasic systems with water. Temperature is another critical parameter. While higher temperatures can accelerate reactions, they can also lead to decomposition of reactants or catalysts and the formation of byproducts.

Base and Other Additives: In many coupling reactions, a base is required to facilitate the catalytic cycle. organic-chemistry.org The strength and nature of the base (e.g., carbonates, phosphates, or hydroxides) can influence the reaction outcome. Other additives, such as phase-transfer catalysts, may be used to improve the interaction between reactants in heterogeneous mixtures. bcrec.id

Purification: After the reaction is complete, effective purification is necessary to isolate the this compound. Common techniques include extraction, crystallization, and chromatography. The choice of purification method will depend on the physical properties of the product and the impurities present.

An example of optimizing a Grignard-based synthesis of a benzoic acid derivative involves carefully controlling the addition of the Grignard reagent to carbon dioxide and the subsequent acidic workup to ensure complete protonation of the carboxylate salt. gmu.edu

The following table provides a general overview of parameters to consider for optimization:

| Parameter | Considerations | Example |

| Catalyst | Activity, stability, cost, ligand effects | Pd(PPh₃)₄, NiCl₂(dppp) |

| Solvent | Solubility of reactants, boiling point, inertness | THF, Toluene, Dichloromethane |

| Temperature | Reaction rate vs. side reactions/decomposition | Room temperature to reflux |

| Base | Strength, solubility, compatibility with reactants | K₂CO₃, Cs₂CO₃, NaOH |

| Reactant Ratio | Stoichiometry to minimize excess reagents | Near 1:1 for coupling reactions |

| Reaction Time | Monitoring for completion to avoid degradation | TLC, GC-MS analysis |

By systematically varying these parameters, a robust and high-yielding laboratory-scale synthesis of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Butylbenzoic Acid

Reactions at the Aromatic Ring System

The reactivity of the benzene (B151609) ring is significantly influenced by the electronic effects of the attached substituents. These groups determine the rate and regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism typically proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the deprotonation to restore aromaticity. masterorganicchemistry.com The first step is generally the rate-determining step because it temporarily disrupts the stable aromatic system. masterorganicchemistry.com

For 3-bromo-4-butylbenzoic acid, the positions for incoming electrophiles are directed by the existing substituents. The directing effects are as follows:

-COOH (Carboxyl group): Strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

-C₄H₉ (Butyl group): Activating and ortho, para-directing due to its electron-donating inductive effect.

Considering the positions on the ring relative to the substituents:

Position 2: Ortho to the bromo group and meta to the carboxyl group.

Position 5: Ortho to the butyl group and meta to the bromo group.

Position 6: Ortho to the carboxyl group and meta to the butyl group.

The directing groups guide the incoming electrophile to specific positions. The activating butyl group directs ortho and para. The para position is already occupied by the bromo group. Its ortho position is C5. The bromo group directs ortho and para. Its para position is occupied by the carboxyl group, and its ortho positions are C2 and C4 (C4 is occupied). The carboxyl group directs meta, to positions C3 (occupied) and C5.

Therefore, substitution is most likely to occur at position 5, which is favored by both the activating butyl group (ortho) and the deactivating carboxyl group (meta). Position 2 is another possibility, being ortho to the bromo group and meta to the carboxyl group. However, the strong activating effect of the butyl group makes position 5 the most probable site of electrophilic attack.

The reactivity of the aromatic ring in this compound is a balance of the electronic properties of its substituents. wikipedia.org

Butyl Group (-C₄H₉): As an alkyl group, it is an electron-donating group (EDG). libretexts.org It activates the ring towards electrophilic attack by increasing the electron density through an inductive effect, thereby stabilizing the positive charge of the arenium ion intermediate. libretexts.org It directs incoming electrophiles to the ortho and para positions.

Bromo Group (-Br): Halogens are a unique class of substituents. The bromine atom is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect that deactivates the ring by pulling electron density away from it. However, it also possesses lone pairs of electrons that can be donated into the ring through resonance, which directs incoming electrophiles to the ortho and para positions. Because the inductive effect is stronger than the resonance effect, bromine is considered a deactivating, but ortho, para-directing group.

The presence of the strongly deactivating carboxyl group, combined with the deactivating bromo group, outweighs the activating effect of the butyl group. This makes the aromatic ring of this compound significantly less nucleophilic and less reactive towards electrophiles than benzene or butylbenzene (B1677000).

Transformations Involving the Bromine Atom

The bromine atom serves as a key functional handle, enabling a range of transformations that are difficult to achieve on an unsubstituted ring, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. byjus.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org

For this reaction to occur at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. byjus.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In this compound, the primary EWG is the carboxyl group. However, it is located meta to the bromine atom and therefore cannot effectively stabilize the intermediate through resonance. The butyl group at the para position is electron-donating, which further destabilizes the negatively charged intermediate. Consequently, direct nucleophilic aromatic substitution to replace the bromine atom is generally unfavorable and would require harsh reaction conditions.

The bromine atom on this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki Reaction: The Suzuki coupling reaction creates a C-C bond between an organohalide and an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can serve as the aryl halide partner in this reaction. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of a carboxyl group on the aryl bromide is generally well-tolerated in Suzuki reactions. rsc.org

| Component | Example | Role |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |

| Ligand | PPh₃, SPhos | Stabilizes catalyst, promotes reaction |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates organoboron species |

| Solvent | Toluene, Dioxane, Water | Reaction medium |

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, also using a palladium catalyst and a base. organic-chemistry.org The bromine atom of this compound allows it to participate as the aryl halide component. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product. libretexts.org The reaction typically shows high stereoselectivity, favoring the formation of the trans alkene product. organic-chemistry.org

| Component | Example | Role |

| Aryl Halide | This compound | Coupling partner |

| Alkene | n-Butyl acrylate, Styrene | Coupling partner |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst |

| Ligand | P(o-tolyl)₃, PPh₃ | Stabilizes catalyst |

| Base | Et₃N, K₂CO₃ | Neutralizes HBr byproduct |

| Solvent | DMF, NMP, Acetonitrile (B52724) | Reaction medium |

The formation of stable organometallic reagents like Grignard or organolithium compounds from this compound is problematic. These reagents are highly basic and would be immediately quenched by the acidic proton of the carboxylic acid group in an acid-base reaction. Therefore, protection of the carboxylic acid group (e.g., as an ester) would be necessary before attempting to form such derivatives.

However, the formation of a transient organopalladium derivative is a key step in the cross-coupling reactions mentioned previously. In both the Suzuki and Heck reactions, the first step of the catalytic cycle is the oxidative addition of the carbon-bromine bond to a low-valent palladium(0) complex. This forms an organopalladium(II) intermediate, Ar-Pd(II)-Br, which is the active species that proceeds through the rest of the catalytic cycle. libretexts.orglibretexts.org This in-situ formation is central to the synthetic utility of this compound in modern organic synthesis.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing a variety of transformations. For this compound, the primary reactions of the carboxyl group include esterification, amidation, and reduction.

The conversion of this compound to its corresponding esters is a fundamental transformation. This can be achieved through several methods, most commonly via Fischer-Speier esterification or by conversion to a more reactive acyl halide followed by reaction with an alcohol.

In a typical Fischer-Speier esterification, the benzoic acid derivative is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium nature of this reaction often requires the removal of water to drive it towards the product. For instance, the reaction of this compound with methanol (B129727) under these conditions would yield methyl 3-bromo-4-butylbenzoate.

A more reactive pathway involves the initial conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-4-butylbenzoyl chloride is then highly susceptible to nucleophilic attack by an alcohol, leading to the corresponding ester in high yield under milder conditions than Fischer-Speier esterification.

Illustrative Esterification Data for a Structurally Similar Compound:

| Reactant | Alcohol | Catalyst/Reagent | Product | Reference |

| 3-Bromo-4-methylbenzoic acid | Methanol | Concentrated H₂SO₄ | Methyl 3-bromo-4-methylbenzoate | guidechem.com |

| 4-Hydroxybenzoic acid | Methanol | Glacial Acetic Acid/Br₂ | Methyl 3-bromo-4-hydroxybenzoate | google.com |

The formation of an amide bond from this compound is crucial for the synthesis of a wide range of molecules, including potential pharmacologically active compounds. This transformation involves the reaction of the carboxylic acid, or a more activated form of it, with a primary or secondary amine.

Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, coupling reagents are commonly employed to facilitate this reaction under milder conditions. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

In the context of peptide synthesis, where this compound might be incorporated as a non-standard amino acid analogue, specialized coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently used. These reagents rapidly convert the carboxylic acid to a highly reactive activated ester, which then readily reacts with the N-terminus of a peptide chain.

The carboxylic acid group of this compound can be reduced to either a primary alcohol (3-bromo-4-butylbenzyl alcohol) or an aldehyde (3-bromo-4-butylbenzaldehyde). The choice of reducing agent is critical in determining the outcome of the reaction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid all the way to the primary alcohol. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent that can effectively carry out this transformation, often with greater selectivity than LiAlH₄ for carboxylic acids in the presence of other reducible functional groups.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This often requires the use of specialized reagents or a two-step procedure. One common method involves the initial conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction, such as an acyl chloride or a Weinreb amide.

Expected Reduction Products of this compound:

| Starting Material | Reducing Agent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (3-Bromo-4-butylphenyl)methanol |

| This compound | Borane (BH₃·THF) | (3-Bromo-4-butylphenyl)methanol |

Detailed Mechanistic Studies of Specific Reactions Involving this compound

While specific, in-depth mechanistic studies for reactions involving this compound are not readily found in the surveyed literature, the mechanisms for the aforementioned transformations are well-understood in organic chemistry.

The key to understanding the reactivity of this compound lies in the characterization of the transient species formed during its transformations.

In Esterification: In the Fischer-Speier mechanism, the initial step is the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester. When using thionyl chloride, an acyl chlorosulfite intermediate is formed, which then decomposes to the highly reactive acyl chloride.

In Amidation: With carbodiimide (B86325) coupling agents like DCC, the carboxylic acid adds to one of the double bonds of the carbodiimide to form an O-acylisourea intermediate. This is a highly activated species that is readily attacked by the amine to form the amide bond and the dicyclohexylurea byproduct. The use of HOBt can lead to the formation of an HOBt-ester intermediate, which is less prone to racemization in chiral systems.

In Reduction with LiAlH₄: The reaction begins with the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate and hydrogen gas. The carboxylate is then reduced by another equivalent of hydride to form a tetrahedral intermediate. This intermediate collapses to release the aldehyde, which is immediately further reduced by another hydride equivalent to the alkoxide. The final alcohol is obtained after an aqueous workup.

A theoretical analysis of the transition states in these reactions provides insight into the reaction kinetics and selectivity.

Esterification: The rate-determining step in Fischer-Speier esterification is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid, proceeding through a high-energy tetrahedral transition state. The stability of this transition state is influenced by both steric and electronic factors.

Amide Bond Formation: In peptide coupling, the transition state involves the approach of the amine nucleophile to the activated carboxyl group. The geometry of this transition state is crucial, especially when chiral centers are present, as it can influence the degree of racemization. Additives like HOBt are believed to function by providing an alternative, lower-energy pathway that minimizes the formation of oxazolone (B7731731) intermediates responsible for racemization.

Reduction: For reductions with complex metal hydrides like LiAlH₄, the transition state involves the coordination of the lithium ion to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, and the subsequent transfer of a hydride ion. The exact structure of the transition state can be complex and involve solvent molecules and aggregation of the hydride reagent.

While detailed computational and experimental kinetic studies on this compound itself are not available in the reviewed literature, the general principles of these mechanisms are directly applicable and provide a robust framework for predicting and understanding its chemical behavior.

Derivatives and Analogs of 3 Bromo 4 Butylbenzoic Acid in Advanced Organic Chemistry

Systematic Structural Modifications of 3-Bromo-4-butylbenzoic Acid

The structure of this compound, with its distinct arrangement of a carboxylic acid, a bromine atom, and a linear butyl chain on a benzene (B151609) ring, offers a versatile template for systematic structural modifications. These modifications are crucial for tuning the molecule's physicochemical properties and exploring its potential in various applications, from materials science to medicinal chemistry. Key modifications include altering the alkyl chain, changing the halogen substituent, and introducing new functional groups onto the butyl moiety.

Variations in the Alkyl Chain Length and Branching (e.g., Linear vs. tert-Butyl Analogs)

The nature of the alkyl group at the C4 position significantly influences the molecule's steric and electronic properties. Variations in chain length and branching can impact solubility, crystallinity, and intermolecular interactions. A common and well-studied analog is 3-bromo-4-tert-butylbenzoic acid, which substitutes the linear n-butyl group with a bulky tertiary butyl group. nih.gov

The synthesis of these analogs typically involves either the bromination of the corresponding alkylbenzoic acid or the alkylation of a bromobenzoic acid. For instance, 3-bromo-4-tert-butylbenzoic acid can be synthesized by the electrophilic bromination of 4-tert-butylbenzoic acid using bromine in the presence of nitric acid and silver nitrate (B79036). This approach highlights the reactivity of the aromatic ring, which is influenced by the directing effects of the existing substituents. The synthesis of the linear n-butyl analog (this compound, CAS 1131615-06-9) can be inferred to follow similar synthetic logic, starting from 4-butylbenzoic acid. bldpharm.comguidechem.com

A comparison of the properties of these analogs reveals the structural impact of the alkyl group.

Table 1: Comparison of 4-Alkyl-3-bromobenzoic Acid Analogs

| Property | This compound | 3-Bromo-4-tert-butylbenzoic acid | 4-Butylbenzoic acid (Parent) |

|---|---|---|---|

| CAS Number | 1131615-06-9 bldpharm.com | 38473-89-1 nih.gov | 20651-71-2 guidechem.com |

| Molecular Formula | C₁₁H₁₃BrO₂ | C₁₁H₁₃BrO₂ | C₁₁H₁₄O₂ chemspider.comnih.gov |

| Molecular Weight | 257.12 g/mol | 257.12 g/mol nih.gov | 178.23 g/mol chemspider.comnih.gov |

| Structure | Linear butyl chain | Branched tert-butyl chain | Linear butyl chain, no bromine |

| Key Synthetic Precursor | 4-Butylbenzoic acid guidechem.com | 4-tert-butylbenzoic acid | Butylbenzene (B1677000) |

The steric hindrance introduced by the tert-butyl group, compared to the more flexible n-butyl chain, can alter the molecule's conformation and its ability to pack in a crystal lattice, thereby affecting physical properties like melting point and solubility.

Alterations in Halogen Identity and Position

The identity and position of the halogen on the benzoic acid ring are critical determinants of the compound's reactivity. While this article focuses on the 3-bromo derivative, analogs with other halogens (e.g., chlorine, iodine) or with the halogen at a different position (e.g., 2-bromo or 4-bromo) represent important modifications.

The synthesis of various halogenated benzoic acids is well-documented. google.com For example, 2-chloro-4-fluorobenzoic acid can be prepared via the oxidation of the corresponding substituted benzophenone. google.com The principles of electrophilic aromatic substitution dictate the regioselectivity of halogenation, influenced by the directing effects of the carboxyl and alkyl groups. jeeadv.ac.in The carboxyl group is meta-directing, while the alkyl group is ortho- and para-directing. This interplay governs the feasibility and outcome of direct halogenation reactions.

Replacing bromine with iodine, for instance, can significantly alter the compound's utility in cross-coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond. Research on iodo-substituted benzoic acids has led to the synthesis of various acylhydrazone derivatives with potential biological activities. nih.gov

Functionalization of the Butyl Moiety

Direct functionalization of the n-butyl chain of this compound offers another avenue for creating derivatives. While literature specifically detailing the functionalization of the butyl group on this exact molecule is limited, general principles of organic chemistry can be applied.

The reactivity of the butyl chain is highest at the benzylic position (the carbon atom attached to the benzene ring) due to the stabilization of radical or cationic intermediates by the aromatic ring. Reactions such as benzylic halogenation using N-bromosuccinimide (NBS) under UV light could introduce a bromine atom onto the butyl chain, which can then be converted to other functional groups (e.g., alcohols, amines, or ethers) via nucleophilic substitution. jeeadv.ac.in

Furthermore, advanced methods in C-H activation or deboronative functionalization of alkylboron species could provide pathways to selectively introduce functionality at various positions along the alkyl chain, although these are more complex synthetic undertakings. rsc.org The introduction of hydroxyl or amino groups, for example, could significantly increase the molecule's polarity and potential for hydrogen bonding, leading to new biological or material properties.

Synthesis and Characterization of Novel Derivatives for Specific Applications

The functional groups of this compound—the carboxylic acid and the bromine atom—are key handles for synthesizing a wide array of novel derivatives. These derivatives are often designed to interact with biological targets or to serve as building blocks for more complex molecular architectures.

Formation of Hydrazide-Hydrazone Derivatives

A prominent class of derivatives accessible from benzoic acids are hydrazide-hydrazones. These compounds, which contain the –CO–NH–N=CH– moiety, are known for a wide spectrum of biological activities. nih.gov The synthesis is a reliable and straightforward two-step process.

First, the carboxylic acid is converted into its corresponding hydrazide. This is typically achieved by first esterifying the carboxylic acid (e.g., to a methyl or ethyl ester) and then reacting the ester with hydrazine (B178648) hydrate. nih.gov For this compound, this would yield 3-bromo-4-butylbenzohydrazide.

Second, the newly formed hydrazide is condensed with a variety of aromatic or aliphatic aldehydes or ketones. mdpi.com This reaction forms the hydrazone linkage (N=CH). The choice of aldehyde or ketone is a powerful way to introduce chemical diversity into the final molecule. For example, condensing 3-bromo-4-butylbenzohydrazide with substituted benzaldehydes could yield a library of compounds for biological screening. mdpi.com

Table 2: General Synthetic Scheme for Hydrazide-Hydrazone Derivatives

| Step | Reactants | Reagents | Product | Purpose |

|---|

| 1. Hydrazide Formation | this compound | 1. Alcohol (e.g., Methanol), Acid Catalyst 2. Hydrazine Hydrate | 3-Bromo-4-butylbenzohydrazide | Creates the key hydrazide intermediate. nih.gov | | 2. Hydrazone Formation | 3-Bromo-4-butylbenzohydrazide, Aldehyde/Ketone (R-CHO/R-CO-R') | Ethanol, Reflux | 3-Bromo-4-butyl-N'-[(aryl/alkyl)methylidene]benzohydrazide | Introduces diverse substituents for tuning properties. mdpi.com |

The resulting hydrazide-hydrazone derivatives are characterized using standard spectroscopic methods like NMR, IR, and mass spectrometry to confirm their structures. mdpi.com

Preparation of Other Biologically Relevant Scaffolds

The reactive sites on this compound allow for its use as a precursor to a variety of other molecular scaffolds with recognized biological importance.

Substituted Benzoic Acid Inhibitors: Substituted benzoic acids themselves are a recognized scaffold for targeting protein-protein interactions. For example, 2,5-substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant in cancer research. nih.gov The carboxyl group often acts as a crucial anchoring point, forming hydrogen bonds with key amino acid residues (like arginine) in the protein's binding pocket. nih.gov The butyl and bromo substituents on this compound would occupy specific hydrophobic pockets, and their modification is a strategy for improving binding affinity and selectivity.

Precursors for Fused Ring Systems: The bromine atom is a versatile functional group for forming new carbon-carbon or carbon-heteroatom bonds, often through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). This capability allows this compound to serve as a starting material for more complex, fused-ring systems that are common in pharmaceuticals. The synthesis of bioactive diterpenes and other complex natural products often involves the strategic use of such building blocks to construct intricate polycyclic frameworks. acs.org

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

The reactivity of this compound and its derivatives is intricately governed by the electronic and steric nature of its substituents. The interplay of the bromo, butyl, and carboxylic acid groups on the benzene ring dictates the molecule's chemical behavior, influencing properties such as acidity and susceptibility to nucleophilic or electrophilic attack.

The chemical reactivity of derivatives of this compound is primarily influenced by the steric hindrance and electronic effects of the substituents on the aromatic ring. The bromine atom, being an electronegative element, exerts a significant electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid group compared to benzoic acid itself. wikipedia.orgpsu.edu This effect arises from the stabilization of the resulting carboxylate anion through the delocalization of the negative charge. wikipedia.org

The steric bulk of the butyl group also plays a crucial role, particularly when considering reactions involving the carboxylic acid group or the adjacent positions on the benzene ring. An increase in the steric bulk of the alkyl group, for instance, from a methyl to a tert-butyl group, can hinder the approach of reactants. quora.com This steric hindrance can affect reaction rates and, in some cases, even the reaction pathway. For example, in the esterification of benzoic acids, bulkier ortho-substituents can significantly slow down the reaction rate.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where a substituent in the ortho position to the carboxyl group, regardless of its electronic nature, generally increases the acidity of the acid more than the same substituent in the meta or para position. wikipedia.orgbyjus.com This is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which in turn inhibits resonance between the carboxyl group and the ring, leading to a more stabilized carboxylate anion. wikipedia.orgstackexchange.com

The following table illustrates the influence of different alkyl and bromo substituents on the acidity (pKa) of benzoic acid and the rate of reaction with diazodiphenylmethane, providing insight into the combined steric and electronic effects.

Table 1: pKa Values and Reaction Rate Coefficients of Substituted Benzoic Acids

| Substituent (ortho) | pKa | Rate Coefficient (k) with Diazodiphenylmethane (in Ethanol at 30°C) |

|---|---|---|

| H | 4.20 | 0.686 |

| Methyl | 3.91 | 0.314 |

| Ethyl | 3.79 | 0.432 |

| iso-Propyl | 3.68 | 0.543 |

| tert-Butyl | 3.53 | 0.621 |

| Bromo | 2.85 | 10.4 |

Data for pKa and rate coefficients are for ortho-substituted benzoic acids and are used here to illustrate the principles of steric and electronic effects. The data for rate coefficients are from a study on the reaction of ortho-substituted benzoic acids with diazodiphenylmethane. rsc.org

Positional isomerism in derivatives of this compound has a profound impact on their chemical reactivity and the outcome of reactions. The relative positions of the bromo, butyl, and carboxyl groups on the benzene ring determine the electronic distribution and steric environment, which in turn influences the regioselectivity and rate of chemical transformations.

For instance, the acidity of bromobenzoic acids is highly dependent on the position of the bromine atom. An ortho-bromo substituent significantly increases acidity due to the strong inductive effect and the ortho effect. quora.comquora.com A meta-bromo substituent also increases acidity, but to a lesser extent than the ortho isomer, as the inductive effect diminishes with distance. quora.com A para-bromo substituent has an even smaller acid-strengthening effect. quora.com

Similarly, the position of the butyl group influences the electronic and steric landscape of the molecule. When the butyl group is in the para position relative to the carboxyl group, its electron-donating inductive effect is most pronounced. In contrast, a meta-butyl group has a slightly weaker inductive effect. The steric hindrance of the butyl group becomes particularly significant when it is positioned ortho to a reactive site, potentially blocking or slowing down reactions at that position.

The interplay of these positional effects is critical in predicting the outcomes of reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. For example, in an electrophilic aromatic substitution reaction on a bromo-butylbenzoic acid, the directing effects of the existing substituents will determine the position of the incoming electrophile. The carboxyl group is a deactivating, meta-directing group, while the bromo group is a deactivating, ortho-, para-directing group, and the butyl group is an activating, ortho-, para-directing group. The final substitution pattern will be a result of the combined influence of these groups.

The following table provides a comparative look at the acidity (pKa values) of different positional isomers of bromobenzoic acid and methylbenzoic acid (as an analogue for butylbenzoic acid) to illustrate the impact of isomerism on chemical properties.

Table 2: pKa Values of Positional Isomers of Bromobenzoic and Methylbenzoic Acids

| Substituent | ortho-Isomer pKa | meta-Isomer pKa | para-Isomer pKa |

|---|---|---|---|

| Bromo | 2.85 | 3.81 | 3.97 |

| Methyl | 3.91 | 4.27 | 4.37 |

The pKa values are for bromobenzoic acids and methylbenzoic acids in water and are used to illustrate the principles of positional isomerism. quora.com

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4 Butylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-4-butylbenzoic acid. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the butyl group. The aromatic region would likely display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the carboxyl group (H-2) would appear as a doublet, the proton ortho to the bromo group (H-5) as a doublet, and the proton between the bromo and butyl groups (H-6) as a doublet of doublets. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, and the electron-donating nature of the butyl group. The butyl group protons would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the six aromatic carbons (with varying chemical shifts due to the different substituents), and the four carbons of the butyl chain. The carbon atom attached to the bromine (C-3) would show a characteristic chemical shift, and the quaternary carbon of the carboxylic acid (C-1) would also be readily identifiable.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) would be employed to further confirm the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the butyl chain and the coupling between the aromatic protons. An HSQC or HMQC spectrum would establish the correlation between each proton and the carbon to which it is directly attached, providing definitive evidence for the assignment of both the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10.0 - 13.0 | 165 - 175 |

| Ar-H2 | 7.9 - 8.2 | 130 - 135 |

| Ar-H5 | 7.5 - 7.8 | 125 - 130 |

| Ar-H6 | 7.3 - 7.6 | 130 - 140 |

| Ar-C1 | - | 130 - 135 |

| Ar-C3 | - | 120 - 125 |

| Ar-C4 | - | 140 - 150 |

| -CH₂-Ar | 2.6 - 2.9 | 35 - 40 |

| -CH₂-CH₂-Ar | 1.5 - 1.8 | 30 - 35 |

| -CH₂-CH₃ | 1.3 - 1.6 | 20 - 25 |

| -CH₃ | 0.8 - 1.1 | 10 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₁H₁₃BrO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the butyl group (-C₄H₉), or a bromine atom (-Br). The fragmentation of the butyl chain itself can also lead to a series of characteristic daughter ions. The analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.

Table 2: Expected HRMS Data for this compound

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Fragment Lost |

|---|---|---|---|

| [M]⁺ | 256.0099 | 258.0078 | - |

| [M-COOH]⁺ | 211.0228 | 213.0207 | COOH |

| [M-C₄H₉]⁺ | 198.9449 | 200.9428 | C₄H₉ |

| [M-Br]⁺ | 177.0916 | - | Br |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ would be indicative of the C=O stretching of the carboxyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group would be observed in the 2850-2960 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The symmetric stretching of the carboxyl group may also be observed. The C-Br stretch is also typically Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |

| Aromatic Ring | C-H stretch | 3000-3100 | Strong |

| Butyl Group | C-H stretch | 2850-2960 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Strong |

| Alkyl Group | C-H bend | 1375-1465 | Moderate |

| C-Br Bond | C-Br stretch | 500-600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the benzene ring, conjugated with the carboxylic acid group, gives rise to characteristic absorption bands in the UV region. Typically, substituted benzoic acids exhibit two main absorption bands: a strong primary band (E2-band) around 230-250 nm and a weaker secondary band (B-band) around 270-290 nm. The positions and intensities of these bands can be influenced by the nature and position of the substituents. The bromo and butyl groups will cause slight shifts in the absorption maxima compared to unsubstituted benzoic acid. This technique is useful for confirming the presence of the conjugated aromatic system.

X-ray Crystallography for Solid-State Molecular Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state. This data would offer an unambiguous confirmation of the molecular structure and provide insights into the crystal packing. To date, a published crystal structure for this compound has not been identified in the public domain.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of benzoic acid derivatives. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection is typically performed using a UV detector set at one of the absorption maxima of the compound. This method can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis. This compound can be converted to a more volatile ester, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst. The resulting derivative can then be analyzed by GC-MS, which provides both separation based on retention time and mass spectral data for identification of the compound and any impurities.

Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Butylbenzoic Acid

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool for predicting the properties of chemical systems. For 3-Bromo-4-butylbenzoic acid, DFT calculations can provide a detailed understanding of its geometry, electronic distribution, and reactivity.

Geometry Optimization and Conformation Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

The presence of the butyl group and the carboxylic acid group introduces conformational flexibility. The rotation around the C-C bond connecting the butyl group to the benzene (B151609) ring and the rotation of the carboxylic acid group relative to the plane of the ring are the primary degrees of freedom. Computational studies on substituted benzoic acids have shown that the carboxylic acid group may be planar or slightly out-of-plane with the benzene ring, depending on the nature and position of the substituents. acs.org

Table 1: Predicted Optimized Geometrical Parameters for 3-Bromo-4-tert-butylbenzoic Acid (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C-Br Bond Length | ~1.90 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |

| C-C (carboxyl) Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| C-C-C (ring) Bond Angles | ~118 - 122° |

| O-C=O Bond Angle | ~123° |

Note: These values are illustrative and based on DFT calculations of similarly substituted benzoic acids. Actual values would require a specific DFT calculation for 3-Bromo-4-tert-butylbenzoic acid.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the bromine and oxygen atoms, which possess lone pairs of electrons. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, particularly the π* orbitals. The electron-donating butyl group and the electron-withdrawing bromine and carboxylic acid groups will influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties for 3-Bromo-4-tert-butylbenzoic Acid (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |

Note: These values are illustrative and based on DFT calculations of similarly substituted benzoic acids. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), indicating its acidic nature and susceptibility to deprotonation. The bromine atom would also show a region of negative potential due to its lone pairs. The aromatic ring would display varying potentials, influenced by the competing electronic effects of the substituents.

Reaction Pathway and Mechanism Simulations

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a deeper understanding of the kinetics and thermodynamics of chemical transformations.

Transition State Localization and Energy Barrier Calculations

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Locating the transition state structure and calculating its energy relative to the reactants (the energy barrier or activation energy) is crucial for understanding the reaction rate.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the carboxylic acid group, computational methods can be used to model the entire reaction pathway. For instance, in an esterification reaction, the mechanism would involve the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol, proton transfer, and finally the elimination of water. DFT calculations can be employed to find the geometry and energy of the transition state for each step. bohrium.com Studies on the reactions of benzoic acid with radicals have shown that the energy barriers can vary depending on the position of attack on the ring. nih.govresearchgate.net

Table 3: Illustrative Energy Barriers for a Hypothetical Reaction of 3-Bromo-4-tert-butylbenzoic Acid

| Reaction Step | Predicted Activation Energy (kcal/mol) - Illustrative |

| Electrophilic Attack at C5 | 15 - 20 |

| Nucleophilic Acyl Substitution | 10 - 15 |

Note: These are hypothetical values to illustrate the concept. Actual values would depend on the specific reactants and reaction conditions and would require detailed computational studies.

Kinetic and Thermodynamic Predictions

Thermodynamic calculations for the dissociation of substituted benzoic acids have been performed to understand the influence of substituents on acidity. rsc.orgjournalijar.com For this compound, the electron-withdrawing bromine atom and the electron-donating butyl group will have opposing effects on the stability of the carboxylate anion, and thus on the acidity of the molecule.

Kinetic predictions, derived from the calculated activation energies, can help to determine which of several possible reaction pathways is most likely to occur. For example, in electrophilic substitution reactions on the benzene ring of this compound, calculations could predict the relative rates of substitution at the available positions, thus explaining the regioselectivity of the reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that aim to predict the reactivity of a chemical compound based on its molecular structure. For this compound, a QSRR study would involve calculating a series of molecular descriptors and correlating them with experimentally determined or computationally predicted reactivity parameters.

Molecular Descriptors: A range of descriptors would be calculated to quantify the structural and electronic features of this compound. These descriptors can be categorized as:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity. For this compound, this would include molecular weight, atom count, and bond count.

Topological Descriptors: These numerical indices describe the atomic connectivity within the molecule. Examples include the Wiener index and Randić index, which quantify the branching and shape of the carbon skeleton.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insight into the electronic properties of the molecule. Key descriptors for this compound would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.

Reactivity Parameters: The calculated descriptors would be correlated against a specific measure of reactivity. This could include reaction rates, equilibrium constants, or activation energies for a particular chemical transformation. For instance, the acidity of the carboxylic acid group (pKa) could be a target reactivity parameter.

Model Development: The relationship between the descriptors (independent variables) and the reactivity parameter (dependent variable) would be established using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms. The goal is to develop a predictive equation of the form:

Reactivity = a(Descriptor 1) + b(Descriptor 2) + ... + c

A hypothetical QSRR study might aim to predict the rate of a nucleophilic aromatic substitution reaction. In such a case, descriptors related to the electron-withdrawing nature of the bromine atom and the carboxylic acid group, as well as steric hindrance from the butyl group, would likely be significant.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions (In Vitro Context)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule, typically a protein (receptor). These simulations provide insights into the binding mode, affinity, and stability of the protein-ligand complex.

Molecular docking simulations would begin by identifying a potential binding site on a target protein. This could be an active site, an allosteric site, or any other cavity on the protein surface. The this compound molecule would then be computationally placed into this binding site in various possible conformations and orientations.

The characterization of the binding site would involve identifying the amino acid residues that are in close proximity to the ligand. For this compound, the nature of these residues would be critical for stable binding. A hypothetical binding site might include:

Polar/Charged Residues: Amino acids like Arginine, Lysine, Aspartate, or Glutamate could form strong electrostatic interactions or hydrogen bonds with the carboxylic acid group of the ligand.

Hydrophobic Residues: Residues such as Leucine, Isoleucine, Valine, and Phenylalanine would likely form a hydrophobic pocket to accommodate the butyl chain and the phenyl ring.

Halogen Bond Donors: Certain amino acid backbones or side chains can act as halogen bond donors, interacting favorably with the bromine atom.

The result of the docking simulation would be a series of predicted binding poses, ranked by a scoring function that estimates the binding affinity.

Following the docking, a more rigorous analysis of the interaction energies can be performed, often using molecular dynamics simulations. An MD simulation would treat the protein-ligand complex as a dynamic system, allowing the atoms to move over time according to the laws of physics. This provides a more realistic picture of the interactions.

The total binding energy can be decomposed into contributions from different types of non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The strength of these bonds would be a significant contributor to the binding affinity.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the protein, such as a carbonyl oxygen from the peptide backbone or an oxygen or nitrogen atom from an amino acid side chain.

Hydrophobic Interactions: The n-butyl group and the aromatic ring would contribute to the binding affinity through hydrophobic interactions with nonpolar residues in the binding pocket. This is an entropy-driven process resulting from the release of ordered water molecules from the nonpolar surfaces upon binding.

A hypothetical interaction energy analysis for a this compound-protein complex is presented in the table below. The values are illustrative and would be determined from detailed quantum mechanical or molecular mechanics calculations.

| Interaction Type | Interacting Groups (Ligand) | Potential Interacting Residues (Protein) | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arginine, Lysine, Serine, Threonine | -3 to -8 |

| Halogen Bonding | Bromo group (-Br) | Backbone Carbonyls, Aspartate, Glutamate | -1 to -5 |

| Hydrophobic Interactions | Butyl chain, Phenyl ring | Leucine, Valine, Isoleucine, Phenylalanine | -5 to -10 |

| van der Waals Interactions | Entire Molecule | All proximal residues | -2 to -6 |

Applications of 3 Bromo 4 Butylbenzoic Acid in Academic and Industrial Research